N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(16-4-1-5-17(14-16)23-10-3-9-21-23)22-19(18-6-2-13-26-18)15-7-11-25-12-8-15/h1-6,9-10,13-15,19H,7-8,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPUWLDBFPXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxan-4-yl and thiophen-2-yl intermediates, which are then coupled with a pyrazole derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, often requiring the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The target compound’s benzamide core distinguishes it from sulfonamide-based analogues, such as those in (e.g., compounds 85–93), which feature a benzo[d]thiazol-2-yl thiophen-2-yl sulfonamide scaffold . Sulfonamides generally exhibit enhanced solubility due to their acidic NH group, whereas benzamides like the target compound may prioritize lipophilicity, influencing membrane permeability.
Heterocyclic Substituents
- Thiophene and Oxane Motifs : The oxan-4-yl and thiophen-2-yl groups in the target compound are shared with MMV1 ( ), a CntA inhibitor with an imidazo[2,1-b][1,3,4]thiadiazole core . These substituents likely contribute to π-π stacking or hydrophobic interactions in target binding.
- Pyrazole vs. Oxadiazole/Thiazole : The 1H-pyrazol-1-yl group in the target compound contrasts with the 1,2,4-oxadiazole in ’s HDAC10 inhibitor and the thiazole in ’s coumarin-thiazole derivative . Pyrazole’s hydrogen-bonding capacity may enhance target engagement compared to oxadiazole’s electron-withdrawing effects.
Pharmacological Context
- Enzyme Inhibition: Compounds in inhibit anthrax lethal factor, while ’s analogue targets HDAC10 .
Data Table: Key Structural and Pharmacological Features
*Calculated molecular weight based on formula C20H24N4O2S.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The pyrazole ring in the target compound and ’s compounds may enhance hydrogen-bonding interactions compared to sulfonamide cores . Conversely, ’s trifluoromethyl oxadiazole group likely improves metabolic stability .
- Physicochemical Properties : The oxane ring in the target compound and MMV1 ( ) may increase solubility relative to purely aromatic systems, while thiophene contributes to π-stacking .
- Synthetic Challenges: Amide bond formation, as described in , is critical for synthesizing such derivatives, with recrystallization steps (e.g., using isopropanol) ensuring purity .
Biological Activity
The compound N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into distinct functional groups that contribute to its biological properties. The oxan group provides a cyclic ether structure, while the thiophen ring introduces aromatic characteristics that may enhance biological interactions. The pyrazole and benzamide moieties are known for their pharmacological significance, often associated with anti-inflammatory and anti-cancer activities.
Molecular Formula
The molecular formula for this compound is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its biological function.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzamide showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Research has demonstrated that certain benzamide derivatives possess strong antioxidant properties, which can mitigate oxidative stress-related diseases. The antioxidant efficacy is often assessed using assays such as the DPPH radical scavenging test, where higher inhibition percentages correlate with stronger antioxidant capabilities .
Antimicrobial Effectiveness
The antimicrobial potential of this compound is notable. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects, suggesting a possible application in treating bacterial infections .
Study 1: Anticancer Efficacy
A case study involving a series of benzamide derivatives found that specific substitutions on the benzene ring significantly influenced anticancer activity. The study reported IC values in the micromolar range for several derivatives against A549 lung cancer cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | A549 |
| Compound B | 3.8 | MCF7 |
| N-(Oxan-Benzamide) | 4.5 | A549 |
Study 2: Antioxidant Evaluation
In another research effort, the antioxidant capacity of various benzamide analogs was assessed using the ABTS assay. The results indicated that modifications at the thiophen ring position significantly affected radical scavenging activity.
| Compound | ABTS Scavenging Activity (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| N-(Oxan-Benzamide) | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
